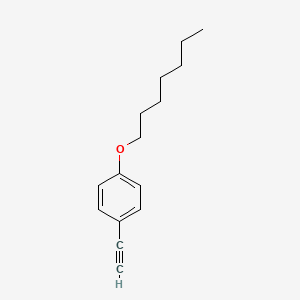

1-Eth-1-ynyl-4-(heptyloxy)benzene

Descripción

Significance of Aromatic Ethynyl (B1212043) Ethers in Chemical Synthesis and Materials Science

These compounds are valuable intermediates in organic synthesis, allowing for the construction of more complex molecular architectures through reactions such as the Sonogashira coupling. organic-chemistry.orgwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl halides, providing a direct route to a wide array of substituted acetylenic compounds. organic-chemistry.orgwikipedia.orglibretexts.org

In the field of materials science, aromatic ethynyl ethers are of particular interest for their potential to form liquid crystals. tandfonline.comtandfonline.com Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, and they are the foundational technology for the ubiquitous liquid crystal displays (LCDs). The rod-like shape and anisotropic nature of many aromatic ethynyl ether molecules, including 1-Eth-1-ynyl-4-(heptyloxy)benzene, are key prerequisites for the formation of liquid crystalline phases. The ability to tune the length of the alkoxy chain provides a mechanism to control the temperature range and type of these liquid crystalline phases.

Overview of the Research Landscape Surrounding this compound and Related Structures

The research landscape for this compound is primarily situated within the broader investigation of 4-alkoxyphenylacetylene derivatives and their application as liquid crystals. While specific, in-depth studies focusing exclusively on the heptyloxy derivative are not extensively documented in publicly available literature, a significant body of research exists on the homologous series of these compounds. This research collectively provides a strong indication of the properties and potential of this compound.

Studies on related structures, such as those with varying alkoxy chain lengths (e.g., pentyloxy, octyloxy), have demonstrated that these molecules can exhibit a range of liquid crystalline phases, including nematic and smectic phases. The length of the alkyl chain is a critical determinant of the mesomorphic behavior, influencing the melting points and the temperatures at which phase transitions occur.

The synthesis of these compounds is consistently achieved through well-established organometallic reactions, with the Sonogashira coupling being a prominent method. This reaction typically involves the coupling of an appropriate 4-alkoxy-iodobenzene with a protected or terminal acetylene (B1199291), followed by deprotection if necessary. The general synthetic accessibility of these compounds has facilitated the exploration of their structure-property relationships.

| Property | Value | Source |

| Chemical Formula | C15H20O | tandfonline.com |

| Molecular Weight | 216.32 g/mol | tandfonline.com |

| IUPAC Name | 1-Ethynyl-4-(heptyloxy)benzene | derpharmachemica.com |

| CAS Number | 79887-18-6 | derpharmachemica.comtandfonline.com |

Propiedades

IUPAC Name |

1-ethynyl-4-heptoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-3-5-6-7-8-13-16-15-11-9-14(4-2)10-12-15/h2,9-12H,3,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAKDXDJKLBWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379392 | |

| Record name | 1-Ethynyl-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-18-6 | |

| Record name | 1-Ethynyl-4-(heptyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Eth 1 Ynyl 4 Heptyloxy Benzene

Regiocontrolled Sonogashira Coupling Reactions in the Preparation of 1-Eth-1-ynyl-4-(heptyloxy)benzene

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions. wikipedia.orgorganic-chemistry.org This makes it highly suitable for the synthesis of complex molecules like this compound.

The synthesis of this compound via the Sonogashira coupling begins with the preparation of two key precursors: an aryl halide and a protected acetylene (B1199291).

4-(Heptyloxy)-1-iodobenzene: This precursor is an aryl iodide. The reactivity of the aryl halide in the Sonogashira coupling follows the order: I > Br > Cl. wikipedia.org Aryl iodides are often preferred as they can react at room temperature. wikipedia.org The synthesis of 4-(heptyloxy)-1-iodobenzene itself can be achieved through methods like the Williamson ether synthesis, where 4-iodophenol (B32979) is reacted with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base.

Trimethylsilylacetylene (B32187) (TMSA): Instead of using acetylene gas directly, which can be difficult to handle, trimethylsilylacetylene is a commonly used and more convenient liquid reagent. wikipedia.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group for one of the terminal C-H bonds of acetylene, preventing unwanted side reactions and allowing for the selective formation of a monosubstituted alkyne. wikipedia.orgpearson.com

After the Sonogashira coupling of 4-(heptyloxy)-1-iodobenzene with trimethylsilylacetylene, the resulting intermediate, 1-(trimethylsilylethynyl)-4-(heptyloxy)benzene, must be deprotected to yield the final terminal alkyne.

A novel catalytic method for the selective desilylation of trimethylsilylacetylenes in Sonogashira reactions involves the use of hexafluorosilicic acid, an inexpensive and non-toxic reagent. acs.org

The success of the Sonogashira coupling hinges on the choice of catalyst and reaction conditions.

Catalysts: The reaction typically requires a dual catalytic system.

Palladium Catalyst: A zerovalent palladium complex is the primary catalyst. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes generated in situ from palladium(II) sources like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.org

Copper(I) Co-catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst. wikipedia.org

Reaction Conditions:

Base and Solvent: The reaction must be carried out in a basic medium to neutralize the hydrogen halide byproduct. Amines like triethylamine (B128534) or diethylamine (B46881) are often used and can also serve as the solvent. wikipedia.org Other bases like potassium carbonate can also be employed. wikipedia.org

Temperature: The reaction is known for its mild conditions, often proceeding effectively at room temperature, especially when using reactive aryl iodides. wikipedia.org

For enhanced efficiency and sustainability, research has focused on developing improved catalytic systems. This includes copper-free Sonogashira reactions, which are advantageous as copper can sometimes promote the undesirable homocoupling of the alkyne. nih.gov One such system uses the complex [Pdt-Bu₂PCH₂N(CH₂Ph)CH₂P t-Bu₂₂] which efficiently catalyzes the reaction at room temperature without a co-catalyst. capes.gov.br

| Parameter | Typical Conditions for Sonogashira Coupling | Notes |

| Aryl Halide | 4-(Heptyloxy)-1-iodobenzene | Iodides are more reactive than bromides or chlorides. wikipedia.org |

| Alkyne | Trimethylsilylacetylene (TMSA) | A convenient liquid precursor with a protecting group. wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-5 mol%) | Low catalyst loadings are desirable. nih.gov |

| Copper Co-catalyst | CuI (1-2 mol%) | Can sometimes be omitted in specific systems. nih.govcapes.gov.br |

| Base | Triethylamine (Et₃N) or Diethylamine (Et₂NH) | Often serves as both base and solvent. wikipedia.org |

| Solvent | Amine base, DMF, or ether | Must be basic to neutralize HX byproduct. wikipedia.org |

| Temperature | Room Temperature to Reflux | Milder conditions are often sufficient. wikipedia.org |

| Deprotection Agent | TBAF, KF, or AgF | Used post-coupling to remove the silyl (B83357) group. wikipedia.orgpearson.comjmcs.org.mx |

Alternative and Emerging Synthetic Pathways for Aryl Alkynyl Ethers

While the Sonogashira coupling is the predominant method, other strategies exist for the synthesis of aryl alkynyl ethers. These methods may involve forming the ether linkage or the alkynyl group through different chemical transformations.

One alternative protocol for synthesizing alkynyl ethers starts from α-diazoketones and alcohols. nih.gov This three-step sequence involves:

Coupling of a diazoketone with an alcohol.

Formation of an enol triflate.

Base-induced elimination to form the alkynyl ether. nih.gov

Another approach involves the nickel-catalyzed amidation of aryl alkynyl acids, which provides a pathway to related aryl alkynyl amides. acs.org While not a direct synthesis of the ether, it showcases alternative transition-metal-catalyzed methods for functionalizing aryl alkynes.

More broadly, the synthesis of alkyl aryl ethers has seen significant development beyond the classical Williamson ether synthesis, which often struggles with hindered substrates. rsc.orgdntb.gov.ua Modern methods include:

Mitsunobu Reaction: This reaction can form ethers by activating an alcohol towards nucleophilic substitution. rsc.org

Transition Metal-Mediated Coupling: Palladium-catalyzed etherification of allyl alcohols with phenols is one example. dntb.gov.ua

Electrocatalytic Hydroetherification: This emerging technique uses electricity to drive the reaction between alkenes and phenols to form ethers, offering a modular and chemoselective approach. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes. For the Sonogashira synthesis of compounds like this compound, this involves several key areas:

Heterogeneous Catalysis: To address the cost and potential toxicity of homogeneous palladium catalysts, researchers have developed heterogeneous systems where the catalyst is supported on a solid material. nih.gov Examples include palladium anchored on mesoporous silica (B1680970) like MCM-41 or palladium on charcoal. nih.govnih.gov These catalysts can be recovered by simple filtration or centrifugation and reused multiple times without significant loss of activity. nih.gov

Copper-Free and Ligand-Free Conditions: The development of palladium catalysts that are active without a copper co-catalyst or phosphine (B1218219) ligands is a significant step forward. nih.govcapes.gov.br This simplifies the reaction setup, reduces costs, and avoids potential contamination of the product with copper or toxic ligands. Reactions can be run under aerobic conditions, which is operationally simpler than requiring an inert atmosphere. nih.gov

Alternative Solvents: The use of aqueous media for Sonogashira couplings has been demonstrated, which significantly reduces the reliance on volatile and often toxic organic solvents. wikipedia.org

These advancements contribute to making the synthesis of this compound and related compounds more economically viable and environmentally benign.

Advanced Spectroscopic Characterization Techniques Applied to 1 Eth 1 Ynyl 4 Heptyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be created.

Proton (¹H) NMR Chemical Shifts and Coupling Constant Analysis

The ¹H NMR spectrum of 1-ethynyl-4-(heptyloxy)benzene is predicted to show distinct signals corresponding to each chemically unique proton environment. The electron-donating heptyloxy group and the electron-withdrawing ethynyl (B1212043) group influence the electronic environment of the aromatic protons, leading to characteristic chemical shifts.

Based on data from analogous compounds like 1-ethynyl-4-(pentyloxy)benzene, the expected chemical shifts are as follows: The aromatic protons ortho to the heptyloxy group are expected to be the most shielded, appearing upfield, while those ortho to the ethynyl group will be more deshielded and appear downfield. The terminal acetylenic proton appears as a distinct singlet. The protons of the heptyloxy chain show characteristic shifts for -OCH₂- (a triplet), the adjacent -CH₂- group (a quintet), a large signal for the central methylene (B1212753) groups, and a terminal methyl group (a triplet).

Expected ¹H NMR Data for 1-Ethynyl-4-(heptyloxy)benzene

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -OC₇H₁₅) | ~6.85 | Doublet | ~8.5-9.0 |

| Aromatic H (ortho to -C≡CH) | ~7.40 | Doublet | ~8.5-9.0 |

| Acetylenic H (-C≡CH ) | ~3.0-3.1 | Singlet | N/A |

| Methylene (-OCH₂ -) | ~3.95 | Triplet | ~6.5 |

| Methylene (-OCH₂CH₂ -) | ~1.78 | Quintet | ~7.0 |

| Methylene (-(CH₂)₄-) | ~1.3-1.5 | Multiplet | - |

This table presents predicted data based on spectroscopic principles and data from analogous compounds.

Carbon-13 (¹³C) NMR Chemical Shifts and Structural Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, pairs of aromatic carbons will be chemically equivalent. The carbon attached to the oxygen atom (C-O) is significantly deshielded, appearing at a high chemical shift, while the carbons of the ethynyl group have characteristic shifts. The aliphatic carbons of the heptyloxy chain are found in the upfield region of the spectrum. Analysis of similar compounds, such as 1-ethynyl-4-(pentyloxy)benzene, helps in assigning these shifts. rsc.org

Expected ¹³C NMR Data for 1-Ethynyl-4-(heptyloxy)benzene

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C -O | ~159.5 |

| Aromatic C -H (ortho to -OC₇H₁₅) | ~114.7 |

| Aromatic C -H (ortho to -C≡CH) | ~133.2 |

| Aromatic C -C≡CH | ~115.5 |

| Alkynyl C ≡CH | ~83.5 |

| Alkynyl -C≡C H | ~77.5 |

| -OC H₂- | ~68.2 |

| -OCH₂C H₂- | ~31.8 |

| -(C H₂)₄- | ~29.1, 26.0, 22.6 |

This table presents predicted data based on spectroscopic principles and data from analogous compounds. rsc.org

Oxygen-17 (¹⁷O) NMR Spectroscopic Properties of the Ether Linkage

Oxygen-17 NMR is a specialized technique used to probe the electronic environment of oxygen atoms. ¹⁷O is a low-abundance, quadrupolar nucleus, which results in broad signals. huji.ac.il For 1-ethynyl-4-(heptyloxy)benzene, a single resonance corresponding to the ether oxygen would be observed. The chemical shift for ethers typically falls within the range of -20 to +90 ppm (relative to H₂O). science-and-fun.descience-and-fun.de The specific shift would be influenced by the conjugation with the aromatic ring. While experimental data for this specific compound is not available in the surveyed literature, the technique remains a potential tool for studying the ether linkage. acs.orgblogspot.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-ethynyl-4-(heptyloxy)benzene would display several characteristic absorption bands. A strong, sharp peak for the terminal alkyne C≡C stretch is expected, along with the C-H stretch of the acetylenic proton. The aromatic ring will show C=C stretching and C-H stretching and bending vibrations. The ether linkage is identified by a strong C-O stretching band, and the heptyloxy chain will produce characteristic aliphatic C-H stretching and bending vibrations.

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Acetylenic (=C-H) | ~3300 |

| C-H Stretch | Aromatic (sp² C-H) | 3100-3000 |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000-2850 |

| C≡C Stretch | Alkyne | ~2110 |

| C=C Stretch | Aromatic Ring | 1610-1500 |

This table presents predicted data based on established correlation charts and literature values for similar compounds. nist.govsemanticscholar.org

Photoelectron Spectroscopy for Investigating Electronic Structure and Bonding

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. wikipedia.orglibretexts.org Ultraviolet Photoelectron Spectroscopy (UPS) would be particularly informative for 1-ethynyl-4-(heptyloxy)benzene, as it probes the energies of valence molecular orbitals.

The resulting spectrum would reveal the ionization energies associated with the π-orbitals of the benzene (B151609) ring and the ethynyl group, as well as the non-bonding lone pair electrons on the ether oxygen. The interaction between the oxygen lone pairs and the aromatic π-system, and the conjugation of the ethynyl π-bonds with the ring, could be quantified. While specific experimental PES data for this compound were not found in the reviewed literature, studies on related molecules like phenylacetylene (B144264) provide a foundation for interpreting its electronic structure. nih.govresearchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) determines the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. For 1-ethynyl-4-(heptyloxy)benzene, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 216.32. matrix-fine-chemicals.comcookechem.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₅H₂₀O. The fragmentation pattern is expected to be dominated by cleavages characteristic of aryl ethers and alkyl chains. Key fragmentation pathways would include:

Benzylic cleavage: Cleavage of the C-O bond, leading to a stable phenoxy cation or a fragment corresponding to the loss of the heptyloxy group.

Alpha-cleavage: Cleavage of the bond between the oxygen and the first CH₂ of the heptyl chain is highly characteristic, often leading to the base peak. A common fragmentation would be the loss of the C₇H₁₄ alkene via a McLafferty-type rearrangement, resulting in a phenol-like fragment ion.

Loss of the alkyl chain: Fragmentation along the heptyl chain can occur, leading to a series of peaks separated by 14 amu (-CH₂-).

Predicted Major Fragments in Mass Spectrometry

| m/z (Predicted) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₅H₂₀O]⁺ | Molecular Ion [M]⁺ |

| 119 | [C₈H₇O]⁺ | Cleavage of O-C₇H₁₅ bond with H transfer |

| 118 | [C₈H₆O]⁺ | Loss of C₇H₁₄ (alkene) |

This table presents predicted data based on the known fragmentation patterns of similar chemical structures.

Computational and Theoretical Investigations of 1 Eth 1 Ynyl 4 Heptyloxy Benzene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in predicting the properties of molecules like 1-eth-1-ynyl-4-(heptyloxy)benzene. These methods allow for the determination of stable conformations, electronic properties, and spectroscopic parameters.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For a molecule with a flexible side chain like this compound, ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be employed to explore the potential energy surface and identify low-energy conformers.

The conformational space of the heptyloxy group, with its multiple single bonds, is complex. Ab initio calculations would reveal the preferred dihedral angles of the alkyl chain and its orientation relative to the benzene (B151609) ring. The most stable conformer is typically the one with the lowest energy, which often minimizes steric hindrance. For similar alkoxybenzenes, it has been shown that the alkyl chain often adopts a staggered conformation to minimize steric strain. A systematic conformational search followed by geometry optimization at a suitable ab initio level would yield the equilibrium geometry of the molecule. The establishment of the most stable structures of molecules with eight-membered rings has been noted as a challenging task in conformational analysis, and similar challenges can be expected for long-chain substituted benzenes. nih.gov

Table 1: Representative Ab Initio Calculated Conformational Data for an Analogous Alkoxybenzene Note: This table presents hypothetical data for this compound based on typical results from ab initio calculations on similar molecules.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| Anti (staggered) | 180° | 0.00 |

| Gauche | ±60° | 0.5 - 1.5 |

This table illustrates how ab initio methods can quantify the energy differences between various rotational isomers of the heptyloxy chain.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT is particularly effective for calculating the electronic properties of medium to large-sized molecules like this compound.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sapub.org A smaller gap generally suggests higher reactivity. For aromatic compounds, the HOMO is often associated with the π-system of the benzene ring, while the LUMO can be influenced by substituents. The electron-donating heptyloxy group would be expected to raise the HOMO energy, while the ethynyl (B1212043) group can act as a weak withdrawing group, influencing the LUMO.

DFT calculations are also invaluable for predicting vibrational spectra (Infrared and Raman). mdpi.comnih.gov By calculating the harmonic frequencies, one can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as the C≡C stretch of the ethynyl group, the C-O-C stretches of the ether linkage, and various aromatic C-H and C-C vibrations. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Table 2: Predicted Electronic Properties of an Analogous Ethynyl-Alkoxybenzene using DFT Note: This table contains representative data based on DFT calculations for similar aromatic compounds.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 1.5 D |

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, which include more functions per atom, generally provide more accurate results but require significantly more computational resources.

For a molecule the size of this compound, a balance must be struck. Pople-style basis sets, such as 6-31G(d,p), or Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly used for geometry optimizations and frequency calculations of organic molecules. For more accurate energy calculations, larger basis sets like 6-311+G(2d,p) or cc-pVTZ might be employed. The inclusion of polarization functions (e.g., d, p) is essential for describing the anisotropic electron distribution in a molecule with π-systems and heteroatoms, while diffuse functions (+) are important for describing weakly bound electrons and for calculations involving anions or excited states.

Computational efficiency is a major consideration. A full conformational analysis or the calculation of properties for a large molecule can be time-consuming. Therefore, a common strategy is to perform initial geometry optimizations with a smaller basis set and then refine the calculations for the most stable conformers using a larger, more accurate basis set.

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about intermolecular interactions, diffusion, and the structural properties of condensed phases. researchgate.netmdpi.com

For this compound, MD simulations could be used to understand how these molecules interact with each other in a liquid or solid state, or how they interact with a solvent. The heptyloxy chain is hydrophobic and would likely engage in van der Waals interactions with the chains of neighboring molecules. The aromatic rings can participate in π-π stacking interactions, which are a form of non-covalent interaction. nih.gov The ethynyl group can also participate in specific interactions.

MD simulations can provide quantitative measures of these interactions, such as radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. Such simulations could also elucidate how these molecules might self-assemble, for instance, in liquid crystalline phases, a common feature for molecules with long alkyl chains attached to a rigid aromatic core. The flexibility of the long-chain alkyl group is a result of the internal rotation of C-C single bonds. researchgate.net

Mechanistic Studies of Chemical Reactions Involving the Ethynyl and Heptyloxy Moieties

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.govrsc.orgsciepub.com For this compound, mechanistic studies would focus on the reactivity of the ethynyl and heptyloxy groups.

The ethynyl group is a versatile functional group that can undergo a variety of reactions. For example, the mechanism of electrophilic addition to the triple bond, such as hydration or halogenation, could be studied. DFT calculations can be used to model the reaction pathway, identify the structures of intermediates and transition states, and determine the reaction's energy profile. Theoretical studies on the reaction of the ethynyl radical with benzene have been conducted, providing a basis for understanding the reactivity of the ethynyl group.

The heptyloxy group also presents sites for potential reactions. The ether linkage can be cleaved under certain conditions, and the benzylic hydrogens (on the carbon atom of the heptyloxy group attached to the oxygen) could be susceptible to radical abstraction or oxidation. Computational studies could clarify the energetics of these processes and predict the most likely reaction pathways under different conditions.

Chemical Reactivity and Reaction Mechanisms of 1 Eth 1 Ynyl 4 Heptyloxy Benzene

One-Electron Transfer Chemistry and Radical Cation Formation

The electron-rich nature of the aromatic enol ether moiety makes 1-Eth-1-ynyl-4-(heptyloxy)benzene susceptible to one-electron oxidation, leading to the formation of a radical cation. researchgate.netacs.orgresearchgate.net

Generation of Enol Ether Radical Cations (EE•+)

Enol ether radical cations (EE•+) can be generated through various methods, including electrochemical oxidation and chemical electron transfer. researchgate.netrsc.org These radical cations are highly reactive intermediates that can participate in a variety of subsequent reactions. acs.orgrsc.org The stability and reactivity of the generated radical cation are influenced by the substitution pattern on the enol ether. rsc.org

Oxidative Potential Towards Biological Substrates (e.g., Guanine (B1146940), Adenosine)

Radical cations are known to be potent oxidants capable of damaging biological molecules such as DNA bases. Guanine is particularly susceptible to oxidation due to its low oxidation potential compared to other DNA bases. nih.govmdpi.com The radical cation of this compound could potentially oxidize guanine, leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxoGua), a common marker of oxidative DNA damage. nih.govacs.org The mechanism often involves the initial formation of the guanine radical cation (G•+), which can then react with water. nih.govacs.org

Adenosine (B11128) is another potential target for oxidation, although it is generally less readily oxidized than guanine. acs.orgacs.org The oxidation of adenosine by radical cations can lead to the formation of various oxidation products, including 8-oxo-7,8-dihydroadenosine (8-oxo-Ado). acs.orgacs.org The formation of adenine (B156593) radical cations has also been observed. nih.govnih.govmdpi.com

Table 1: Potential Oxidative Reactions with Biological Substrates

| Substrate | Potential Product | Significance |

| Guanine | 8-oxo-7,8-dihydroguanine (8-oxoGua) | Marker of oxidative DNA damage |

| Adenosine | 8-oxo-7,8-dihydroadenosine (8-oxo-Ado) | Indicator of oxidative stress |

Interaction with Reductants (e.g., Phenols, Amines, Ascorbic Acid)

Enol ether radical cations can be quenched by electron-donating molecules (reductants). Phenols and amines are effective reductants that can undergo electron transfer with radical cations. beilstein-journals.org For instance, amine radical cations can be generated and subsequently undergo further reactions. beilstein-journals.org Ascorbic acid (Vitamin C) is a well-known biological antioxidant that can reduce radical species and could potentially interact with the radical cation of this compound.

Cycloaddition Reactions and Polymerization Pathways of the Ethynyl (B1212043) Group

The terminal ethynyl group provides another reactive site within the molecule, primarily for cycloaddition reactions and polymerization.

Cycloaddition Reactions: The carbon-carbon triple bond of the ethynyl group can participate in various cycloaddition reactions. wikipedia.orglibretexts.orgyoutube.com Phenylacetylenes are known to undergo Diels-Alder reactions, acting as dienophiles in [4+2] cycloadditions. mdpi.com They can also participate in other types of cycloadditions, such as [2+2] photocycloadditions and dipolar cycloadditions. libretexts.orgmdpi.com The specific conditions and reaction partners would determine the type of cycloaddition that occurs.

Polymerization Pathways: Phenylacetylene (B144264) and its derivatives are known to undergo polymerization to form poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties. rsc.orgrsc.orgacs.orgcapes.gov.brdtic.mil This polymerization can be initiated by various catalysts, with rhodium complexes being particularly effective for achieving stereoregular polymers. rsc.orgrsc.orgcapes.gov.br The presence of the heptyloxy group on the phenyl ring of this compound would influence the polymerization process and the properties of the resulting polymer.

Table 2: Potential Reactions of the Ethynyl Group

| Reaction Type | Description | Potential Products |

| Diels-Alder [4+2] Cycloaddition | Reaction with a conjugated diene. | Substituted cyclohexadiene derivatives. |

| [2+2] Photocycloaddition | Reaction with an alkene under photochemical conditions. | Substituted cyclobutene (B1205218) derivatives. |

| Dipolar Cycloaddition | Reaction with a 1,3-dipole. | Five-membered heterocyclic rings. |

| Polymerization | Chain-growth reaction of monomers. | Poly(this compound). |

Applications of 1 Eth 1 Ynyl 4 Heptyloxy Benzene in Advanced Materials Science

Role in Liquid Crystalline Systems and Mesomorphic Property Engineering

The incorporation of phenylacetylene (B144264) units is a well-established strategy in the design of thermotropic liquid crystals. The rigid, linear nature of this group contributes to the formation of the ordered, yet fluid, mesophases that characterize these materials. The 1-eth-1-ynyl-4-(heptyloxy)benzene structure serves as a fundamental building block in this context, where its distinct components—the rigid core and the flexible tail—play crucial roles in determining the material's liquid crystalline properties.

Design Principles for Thermotropic Liquid Crystals Incorporating this compound Structural Units

The design of thermotropic liquid crystals relies on creating molecules with a specific balance of rigidity and flexibility, as well as appropriate intermolecular interactions. The this compound moiety contributes to these requirements in several key ways:

Rigid Mesogenic Core: The phenylacetylene group provides a linear, rigid segment essential for promoting the orientational order required for liquid crystal phase formation.

Anisotropic Intermolecular Interactions: The polarizability of the aromatic ring and the acetylene (B1199291) bond contributes to anisotropic van der Waals forces, which help stabilize the mesophase. The stability of a mesophase in a mesomorphic compound is generally enhanced by increased polarity or polarizability of the mesogenic core. nih.gov

Modulation of Properties: The terminal ethynyl (B1212043) group and the heptyloxy chain offer sites for further chemical modification, allowing for the fine-tuning of properties such as melting point, clearing point, and the type of mesophase formed.

Influence of Alkyl Chain Length on Mesophase Behavior and Transition Temperatures

The length of the terminal alkoxy chain, such as the heptyloxy group in this compound, has a profound impact on the mesomorphic behavior of calamitic (rod-shaped) liquid crystals. researchgate.net

Mesophase Stability: Generally, increasing the length of the flexible alkyl chain can influence the type and stability of the mesophase. researchgate.net Longer chains can lead to more ordered smectic phases due to increased micro-segregation between the rigid cores and the flexible chains.

Transition Temperatures: The length of the alkoxy chain directly affects the phase transition temperatures (e.g., melting point and clearing point). An increase in chain length can lead to changes in the entropy of transition. nih.gov For instance, the transition from a more ordered smectic phase to the isotropic liquid phase often requires more energy, resulting in higher clearing temperatures, although this trend is not always linear and can depend on the specific molecular structure. nih.gov

| Feature | Influence of Increasing Alkyl Chain Length |

| Mesophase Type | Can promote the formation of more ordered smectic phases over nematic phases. researchgate.net |

| Clearing Temperature (T_c) | Often increases, but can show an odd-even effect or non-linear behavior. nih.gov |

| Entropy of Transition (ΔS) | Tends to increase with longer chains due to a greater change in conformational freedom. nih.gov |

Correlation of Molecular Geometry and Intermolecular Interactions with Mesophase Stability

The stability of a liquid crystal phase is a direct consequence of the molecule's shape and the collective strength of intermolecular interactions.

Molecular Linearity: The linear geometry of the 4-substituted phenylacetylene core is crucial. Deviations from linearity can disrupt the packing efficiency of the molecules, destabilizing the mesophase. The connection of linking groups between rigid structures like phenyl rings helps to maintain this structural linearity and influences mesophase stability. researchgate.net

Dipole Moment and Polarizability: The presence of the oxygen atom in the heptyloxy group and the π-system of the phenylacetylene core creates a significant dipole moment and high molecular polarizability. These factors lead to stronger dipole-dipole interactions and dispersion forces, which are critical for stabilizing the liquid crystalline state. researchgate.net Enhanced polarizability of the mesogenic core is known to increase mesophase stability. researchgate.net

Side-by-Side vs. End-to-End Interactions: The balance between lateral (side-by-side) and terminal (end-to-end) interactions dictates the type of mesophase formed. The heptyloxy chain influences this balance; its flexibility allows it to fill space efficiently, promoting the lamellar-like packing found in smectic phases, while the rigid core interactions favor the nematic phase. nih.gov

Integration into Conjugated Polymers for Optoelectronic Applications

The electronic properties of the phenylacetylene unit make this compound a suitable monomer or precursor for synthesizing conjugated polymers. These polymers are essential materials for a variety of optoelectronic applications, including polymer light-emitting diodes (PLEDs).

Precursor in the Synthesis of Poly(phenylenevinylene) (PPV) Derivatives

Poly(p-phenylenevinylene), or PPV, is a cornerstone conductive polymer, but its pristine form suffers from poor solubility, hindering its processability. Introducing side chains onto the phenylene ring is a common and effective strategy to overcome this limitation. nih.gov

The this compound structure provides a template for monomers used in synthesizing soluble PPV derivatives. While not used directly in a polymerization like the Gilch or Horner-Emmons routes, related monomers incorporating heptyloxy side chains are synthesized for this purpose. For example, monomers like 1,4-bis(chloromethyl)-2,5-bis(3-(heptyloxy)propyl)benzene are used to create PPV derivatives. nih.govuh.edu The heptyloxy group, when incorporated into the polymer structure, imparts solubility in common organic solvents, which is critical for fabricating thin films for electronic devices. nih.gov

Enhancing Solubility and Optoelectronic Properties in Polymer Light-Emitting Diodes (PLEDs)

The incorporation of heptyloxy side chains into the PPV backbone has a dual benefit for PLED applications.

Enhanced Solubility and Processability: The primary role of the long, flexible heptyloxy chain is to increase the polymer's solubility. researchgate.net This allows for the formation of uniform, high-quality thin films through solution-based techniques like spin-coating, which is essential for manufacturing large-area and efficient PLEDs. The synthesis of PPV derivatives with ether substituents has been shown to improve polymer solubility for this purpose. nih.govresearchgate.net

Tuning of Optoelectronic Properties: The presence of the alkoxy (heptyloxy) groups can also influence the electronic properties of the polymer. The electron-donating nature of the oxygen atom can affect the polymer's HOMO and LUMO energy levels, thereby tuning the band gap and the color of the emitted light. Furthermore, the bulky side chains can reduce intermolecular interactions and aggregation between polymer chains. researchgate.net This can lead to higher photoluminescence quantum efficiency in the solid state, a key parameter for bright and efficient PLEDs. researchgate.net

| Property | Effect of Heptyloxy Side Chain Integration | Research Finding |

| Solubility | Significantly increased in common organic solvents. | The Gilch route is widely used with long alkoxy chains brought into the phenylene ring to ensure solubility. nih.gov |

| Film Quality | Enables the formation of uniform, high-quality thin films. | Good film-forming ability is a noted benefit of soluble PPV derivatives. nih.gov |

| Interchain Interactions | Spacing between polymer backbones is increased, reducing aggregation. | Bulky side groups diminish the formation of interchain interactions, which can otherwise cause fluorescence quenching. nih.govresearchgate.net |

| Device Performance | Can lead to improved brightness and efficiency in PLEDs. | Introducing long branched alkoxy chains into a PPV derivative resulted in a maximum brightness of 78,050 cd/m² in a multilayer device. researchgate.net |

Impact of Long Alkoxy Side Chains on Photoluminescence and Electroluminescence

The incorporation of long alkoxy side chains, such as the heptyloxy group in this compound, is a critical molecular design strategy that profoundly influences the photoluminescent (PL) and electroluminescent (EL) properties of conjugated organic materials. While specific research on this compound is not extensively documented in public literature, the effects of such side chains can be understood through the study of analogous aromatic and phenylethynyl systems. These effects are primarily mediated through the control of intermolecular interactions, solid-state packing, and solubility, which collectively dictate the material's performance in optoelectronic devices.

The transition from photoluminescence, which is the emission of light upon absorption of photons, to electroluminescence, the generation of light from an electrical current, is a crucial step for device applications. High photoluminescence efficiency is a prerequisite but does not guarantee high electroluminescence efficiency. maxmiletech.com The latter is also dependent on factors like charge injection, transport, and recombination within a device structure. maxmiletech.com

Influence on Photoluminescence

Long alkoxy chains play a multifaceted role in determining the photoluminescent behavior of organic materials, particularly in the solid state. In dilute solutions, the electronic properties of the conjugated backbone are the primary determinants of PL, and the length of the alkoxy chain often has a minimal effect on the emission wavelength and quantum yield. However, in the solid state, which is relevant for most device applications, these flexible side chains are instrumental in controlling the intermolecular arrangement, or packing, of the molecules.

One of the key challenges in designing solid-state emitters is preventing aggregation-caused quenching (ACQ). When planar aromatic molecules stack too closely (a phenomenon known as π-π stacking), it can lead to the formation of non-emissive or weakly emissive excited states called excimers, which significantly reduces the photoluminescence quantum yield (PLQY). The heptyloxy side chains on a molecule like this compound can act as steric hindrances, preventing the close packing of the aromatic cores. This spatial separation can suppress the formation of detrimental excimers and help maintain a high PLQY in the solid state.

For instance, studies on poly(2,5-dialkoxy-p-phenyleneethynylene)s (PPEs), which share a similar conjugated backbone structure, have shown that while solution quantum yields are largely independent of the side chain, the solid-state quantum efficiencies are strongly correlated with the degree of long-range order. researchgate.net Materials with sterically hindered side chains that disrupt ordered packing tend to exhibit higher solid-state PLQY. researchgate.net

Conversely, the specific arrangement of molecules induced by side chains can also lead to desirable photophysical phenomena. In some cases, specific packing can result in the formation of J-aggregates, where the molecules are arranged in a head-to-tail fashion. This can lead to a red-shift in the emission spectrum and sometimes enhanced emission. The length and branching of the alkoxy chain can influence the spacing between molecules in these aggregates, thereby tuning the emission color. rsc.org Research on alkyloxy-substituted oligo(phenyleneethynylene)s has demonstrated that the red shift in solid-state emission is directly related to the spacing between interacting molecules, which is indirectly influenced by the chain length. rsc.org

The following table illustrates the effect of alkoxy chain length on the photoluminescence quantum yield of some exemplary organic materials.

| Compound/Material Class | Alkoxy Chain | Solvent/State | Photoluminescence Quantum Yield (ΦPL) | Reference |

| Poly(2,5-dialkoxy-p-phenyleneethynylene)s | n-Octyloxy | Solid Film | ~0.25 | researchgate.net |

| Poly(2,5-dialkoxy-p-phenyleneethynylene)s | n-Hexadecyloxy | Solid Film | ~0.20 | researchgate.net |

| Bis(phenylethynyl)benzene Derivatives | Octyloxy | Solution | 0.63 - 0.72 | snu.ac.kr |

| Bis(phenylethynyl)benzene Derivatives | Dodecyloxy | Solution | 0.63 - 0.72 | snu.ac.kr |

This table presents data for analogous compounds to illustrate the principles discussed.

Influence on Electroluminescence

The impact of long alkoxy chains extends to the electroluminescent properties of organic light-emitting diodes (OLEDs). In addition to influencing the solid-state PLQY, which sets the upper limit for the internal quantum efficiency of an OLED, these side chains affect other critical parameters for device performance.

The solubility enhancement provided by the heptyloxy group is crucial for the solution-based fabrication of large-area and flexible OLEDs. Good solubility allows for the formation of uniform, high-quality thin films, which is essential for efficient charge injection and transport, and for preventing short circuits.

Furthermore, the morphology of the emissive layer, which is heavily influenced by the side chains, plays a significant role in charge transport. The amorphous or crystalline nature of the film, as well as the orientation of the molecules, can affect charge carrier mobility. While highly ordered crystalline domains can sometimes facilitate charge transport, they can also lead to the aforementioned aggregation quenching. Therefore, a balance must be struck. Asymmetric or bulky side chains can help in forming smooth, amorphous films that restrain intermolecular aggregation, leading to improved electroluminescent performance. bohrium.comnih.gov

Side-chain engineering can also influence the charge balance in an OLED. The introduction of electron-donating alkoxy groups can modulate the energy levels of the material, potentially leading to more balanced injection and transport of holes and electrons. bohrium.comnih.gov This is critical for ensuring that charge recombination occurs within the emissive layer, maximizing the light output. Studies on blue light-emitting polymers have shown that modifying side chains can lead to more balanced charge carrier fluxes and improved device efficiencies. bohrium.comnih.gov

The table below shows how side-chain engineering in analogous polymer systems can impact OLED device performance.

| Polymer System | Side Chain Modification | Maximum Luminous Efficiency (cd/A) | Emission Color | Reference |

| Poly(fluorene-co-dibenzothiophene-S,S-dioxides) | Asymmetric alkylaryl and alkoxyphenyl | 8.58 | Pure Blue | bohrium.comnih.gov |

| Poly(fluorene-co-dibenzothiophene-S,S-dioxides) | Symmetric alkyl chains | Lower than asymmetric counterpart | Blue | bohrium.comnih.gov |

This table presents data for analogous compounds to illustrate the principles discussed.

Biological and Pharmacological Relevance of 1 Eth 1 Ynyl 4 Heptyloxy Benzene Scaffolds

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

While specific structure-activity relationship (SAR) studies for 1-eth-1-ynyl-4-(heptyloxy)benzene are not extensively documented in public literature, the principles of SAR can be inferred from research on analogous aromatic compounds developed for various therapeutic targets. For instance, in the development of G protein-coupled receptor 40 (GPR40) agonists, a class of molecules with a similar phenylpropanoic acid template has been explored. nih.gov

In these related series, modifications to the alkyl chain and the aromatic core significantly impact potency and efficacy. Studies on such compounds have shown that the carboxylic acid moiety is often crucial for agonistic activity, though it can sometimes be replaced by other acidic groups or bioisosteres. nih.gov The length and branching of the alkyl chain, analogous to the heptyloxy group in this compound, are fine-tuned to optimize receptor binding and pharmacokinetic properties. The potency of these agonists can be increased over 100-fold through systematic structural changes. nih.gov Similarly, for GLP-1 receptor modulators based on phenylalanine derivatives, the nature and position of substituents on the phenyl ring are critical for activity.

These examples underscore the importance of the aromatic scaffold and its substituents in defining the biological activity. For the this compound scaffold, the heptyloxy chain length and the position of the ethynyl (B1212043) group are predicted to be key determinants of its interaction with protein targets, influencing binding affinity and functional response.

GPR40 Agonist Activity and GLP-1 Secretagogue Action in Related Aromatic Compounds

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is highly expressed in pancreatic beta-cells and intestinal enteroendocrine cells. liminalbiosciences.com Its activation by medium and long-chain fatty acids leads to a glucose-dependent increase in insulin (B600854) secretion, making it an attractive target for type 2 diabetes therapies. liminalbiosciences.com Furthermore, GPR40 activation in the gut stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). liminalbiosciences.com

GLP-1 is a critical hormone that enhances insulin secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. nih.govnih.gov Therefore, compounds that act as GPR40 agonists can indirectly promote glycemic control through the stimulation of GLP-1 secretion.

Research has identified numerous synthetic small-molecule GPR40 agonists. nih.gov Some of these agonists, such as TAK-875, are partial agonists that signal primarily through the Gq protein pathway. nih.gov More recently, a new class of "full agonists," including compounds like AM-1638 and AM-5262, has been developed. These molecules are capable of activating both Gq and Gs signaling pathways, which has been associated with a more robust stimulation of GLP-1 secretion both in vitro and in vivo. nih.govresearchgate.net The chemical structures of many of these agonists feature an aromatic core, similar to the benzene (B151609) ring in this compound, often linked to an acidic moiety and a lipophilic tail.

Table 1: Examples of GPR40 Agonists and their Signaling Bias

| Compound | Agonist Type | Signaling Pathway(s) | Effect on Incretin Secretion |

|---|---|---|---|

| Endogenous LCFAs | Endogenous | Gq | Limited |

| TAK-875 | Synthetic (Partial) | Gq-only | Limited |

| AM-1638 | Synthetic (Full) | Gq + Gs | Robust |

This table is based on findings from studies on GPR40 signaling. nih.govresearchgate.net

Given the structural similarities, the this compound scaffold could potentially be explored for GPR40 agonist activity. The heptyloxy group provides the necessary lipophilicity to interact with the receptor's binding pocket, which normally accommodates fatty acids.

Immunomodulatory Effects and Regulation of T-Cell Subsets (Th1/Th2 balance)

The immune system's balance is critically maintained by various cell types, including regulatory T cells (Tregs), which express CD4, CD25, and the transcription factor FOXP3. nih.govfrontiersin.org These cells are essential for maintaining self-tolerance and preventing autoimmune diseases by suppressing excessive immune responses. nih.govfrontiersin.org A decrease in Treg numbers or function can lead to various autoimmune pathologies. nih.gov

Recent research has shown that small organic molecules can influence the proliferation and function of T-cell subsets. nih.gov For example, a study identified low molecular weight organic molecules that can accelerate the proliferation of Tregs in vitro. nih.gov This suggests a potential therapeutic strategy for autoimmune diseases by boosting the Treg population. The modulation of T-cell homeostasis is a known mechanism for some bioactive compounds to suppress excessive immune responses. mdpi.com

The differentiation and function of T cells are also closely linked to their metabolic state. frontiersin.org Effector T cells, which drive inflammatory responses, typically rely on glycolysis, whereas Tregs depend more on oxidative phosphorylation (OXPHOS). frontiersin.org By influencing cellular metabolic pathways, small molecules could potentially shift the balance between pro-inflammatory effector T cells and anti-inflammatory Tregs.

While direct evidence for this compound is not available, its nature as a small, lipophilic molecule makes it a candidate for investigation into immunomodulatory effects. Its potential to interact with cellular signaling pathways, such as those governed by the aryl hydrocarbon receptor (AHR) which is known to control the balance between Tregs and inflammatory T cells, could be a future area of research. nih.gov

Enzyme Inhibition Profiles of Analogous Compounds (e.g., Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov It catalyzes the conversion of dihydroorotate to orotate, a crucial step for the production of uridine (B1682114) and cytidine, which are essential for DNA and RNA synthesis. nih.gov Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, DHODH has emerged as a significant therapeutic target in oncology and immunology. nih.govnih.gov

Inhibition of DHODH has been shown to overcome differentiation blockade in acute myeloid leukemia (AML) models, reduce the burden of leukemic cells, and improve survival in preclinical studies. nih.gov Furthermore, DHODH inhibitors can suppress T-cell activity, which is beneficial in autoimmune conditions but requires careful consideration in infectious diseases. nih.gov The inhibition of this enzyme has also been explored as a strategy to suppress the replication of viruses like SARS-CoV-2 by limiting the availability of pyrimidines needed for viral RNA synthesis. nih.gov

The scaffolds of known DHODH inhibitors are diverse. While there is no direct evidence of this compound acting as a DHODH inhibitor, the general principle of small molecules targeting enzyme active sites is well-established. The unique electronic and steric properties of the ethynyl group could play a role in binding to enzymatic targets.

Potential as Precursors for Biologically Active Molecules and Drug Candidates

The this compound molecule is a valuable precursor for the synthesis of more complex, biologically active compounds. The terminal alkyne (ethynyl group) is a particularly useful functional group in modern organic and medicinal chemistry. nih.gov

Alkynes are found in numerous natural products that exhibit a wide range of biological activities, including anti-tumor and anti-HIV properties. nih.gov In chemical synthesis, the terminal alkyne is a versatile building block. It can participate in a variety of coupling reactions, such as the Sonogashira, Glaser-Hay, and Cadiot-Chodkiewicz couplings, allowing for the construction of larger molecular architectures. nih.gov

Most notably, the terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.gov This reaction is highly efficient, specific, and biocompatible, enabling the rapid and reliable joining of molecular fragments. By using this compound as a starting material, chemists can readily attach it to molecules containing an azide (B81097) group to create novel triazole-containing compounds. This approach is widely used in drug discovery to generate libraries of new chemical entities for biological screening.

The ability to use the alkyne as a chemical handle also facilitates the creation of chemical probes for studying biological systems, a field known as chemical biology. nih.gov For example, a molecule containing this scaffold could be "clicked" onto a fluorescent dye or an affinity tag to visualize its localization within cells or to identify its binding partners. nih.govnih.gov Therefore, the primary pharmacological relevance of this compound may lie in its utility as a foundational element for creating a new generation of drug candidates and research tools.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diverse Analogues of 1-Eth-1-ynyl-4-(heptyloxy)benzene

The synthesis of this compound analogues is crucial for systematically tuning its physicochemical properties. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. This includes the exploration of novel cross-coupling reactions, C-H activation strategies, and flow chemistry processes to access a wider range of derivatives. Key areas of investigation will involve modifying the alkyl chain length, introducing substituents on the benzene (B151609) ring, and functionalizing the terminal alkyne. The development of such synthetic routes will enable the creation of a library of compounds with tailored properties for specific applications.

Exploration of Advanced Functional Materials Beyond Liquid Crystals and PLEDs

While the liquid crystalline and emissive properties of this compound are well-documented, its potential in other advanced functional materials remains largely untapped. Future investigations could explore its use as a building block for:

Porous Organic Polymers (POPs): The rigid ethynylbenzene core can be polymerized to form highly porous materials with potential applications in gas storage, separation, and catalysis.

Organic Semiconductors: Modification of the molecular structure could lead to materials with ambipolar charge transport characteristics, making them suitable for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The ethynyl (B1212043) group can be functionalized with specific recognition units to create chemosensors for the detection of ions, molecules, or biological analytes. The heptyloxy chain can enhance solubility and processability.

Non-linear Optical (NLO) Materials: The conjugated π-system of the molecule suggests potential for NLO applications, which could be enhanced through the synthesis of push-pull systems by introducing electron-donating and -withdrawing groups.

Rational Design of Pharmaceutical Agents Based on the this compound Motif

The structural motifs present in this compound, namely the alkoxybenzene and ethynyl groups, are found in various biologically active molecules. The lipophilic nature of the heptyloxy chain can enhance membrane permeability, a desirable trait for drug candidates. doaj.org Future pharmaceutical research could leverage this scaffold for the rational design of novel therapeutic agents. The ethynyl group, for instance, can act as a bioorthogonal handle for click chemistry or as a pharmacophore that interacts with specific biological targets. In silico studies and high-throughput screening of analogues could identify potential candidates for various diseases. doaj.org The benzene ring and its derivatives are known to be problematic in some contexts, but their metabolites can also be harnessed for therapeutic effects. doaj.org

Predictive Modeling and High-Throughput Screening using Computational Chemistry

Computational chemistry and molecular modeling are powerful tools for predicting the properties of novel materials and drug candidates, thereby accelerating the design and discovery process. nih.gov For this compound and its analogues, computational methods can be employed to:

Predict Liquid Crystalline Properties: Molecular dynamics simulations can predict the formation and stability of various mesophases.

Calculate Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict HOMO/LUMO levels, absorption and emission spectra, and charge transport properties. nih.gov

Simulate Self-Assembly: Coarse-grained simulations can model the self-assembly of these molecules into larger, functional architectures.

Virtual Screening for Biological Activity: Docking studies and quantitative structure-activity relationship (QSAR) models can be used to screen libraries of virtual compounds against biological targets. doaj.org

| Computational Method | Application for this compound Analogues | Reference |

| Gas-phase electron diffraction & MO calculations | Accurate determination of molecular structures and benzene ring deformations. | nih.gov |

| Density Functional Theory (DFT) | Calculation of thermochemical data to support structural stability. | doaj.org |

| Molecular Docking | Investigation of binding affinities and behaviors with human receptor proteins. | doaj.org |

| Self-Consistent Field (SCF) & CISD | Calculation of electric dipole polarizabilities. | nih.gov |

Environmental Implications and Biodegradation Studies of Ethynyl Alkoxy Benzenes

As the use of this compound and its derivatives expands, understanding their environmental fate and potential toxicity becomes paramount. Aromatic hydrocarbons, such as benzene and its derivatives, are common environmental contaminants. nih.gov Research is needed to assess the biodegradability of ethynyl alkoxy benzenes under various environmental conditions. Studies on related compounds like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) have shown that certain bacteria can degrade these aromatic compounds. nih.govnih.gov Future research should focus on identifying microbial strains capable of metabolizing ethynyl alkoxy benzenes and elucidating the enzymatic pathways involved. The presence of the ether linkage and the ethynyl group may present unique challenges for biodegradation. Furthermore, the ecotoxicity of these compounds and their degradation byproducts needs to be thoroughly evaluated to ensure their sustainable application. The catalytic oxidation of such aromatic compounds is also a promising area for environmental remediation. researchgate.net

| Bacterium | Potential for Aromatic Hydrocarbon Degradation | Reference |

| Pseudoxanthomonas spadix BD-a59 | Capable of degrading all six BTEX compounds. | nih.gov |

| Comamonas testosteroni | Degrades aromatic and steroid compounds. | mdpi.com |

| Burkholderia sp. B5 | Preferentially degrades aromatic hydrocarbons over aliphatic ones. | nih.gov |

| Cupriavidus sp. B1 & X5 | Utilizes octane (B31449) over BTX compounds. | nih.gov |

| Pseudomonas sp. T1 | Utilizes octane over BTX compounds. | nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 1-Eth-1-ynyl-4-(heptyloxy)benzene, and what reaction conditions are critical for optimal yields?

Methodological Answer: The synthesis typically involves coupling reactions between alkoxybenzene derivatives and acetylene-containing intermediates. A two-step approach is often employed:

Etherification : Introduce the heptyloxy group to a halogenated benzene precursor (e.g., 4-bromophenol) via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Sonogashira Coupling : React the alkoxy-substituted aryl halide with a terminal alkyne (e.g., ethynyltrimethylsilane) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper iodide, and a base (e.g., triethylamine) in anhydrous THF .

Critical Conditions :

- Oxygen-free environment to prevent alkyne oxidation.

- Temperature control (60–80°C) to balance reaction rate and side-product formation.

- Purification via silica gel chromatography to isolate the product from unreacted starting materials .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Key analytical methods include:

- ¹H NMR :

- Aromatic protons: Peaks at δ 6.8–7.2 ppm (para-substituted benzene).

- Heptyloxy chain: Multiplet at δ 3.9–4.1 ppm (-OCH₂-) and δ 1.2–1.6 ppm (alkyl chain).

- Ethynyl proton: Sharp singlet at δ 2.8–3.1 ppm (≡CH) .

- ¹³C NMR :

- Ethynyl carbons: Peaks at δ 70–90 ppm (sp-hybridized carbons).

- Aromatic carbons: δ 110–160 ppm, with distinct shifts for substituted positions .

- GC-MS : Molecular ion peak matching the molecular weight (C₁₅H₂₀O), with fragmentation patterns confirming alkoxy and ethynyl groups .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in reaction yields during Sonogashira coupling for this compound synthesis?

Methodological Answer: Yield inconsistencies often arise from:

- Catalyst Deactivation : Use freshly distilled solvents (e.g., THF) to remove peroxides. Pre-treat Pd catalysts with reducing agents (e.g., PPh₃) to maintain activity .

- Competing Side Reactions :

- Homocoupling of Alkynes: Add excess CuI to suppress Glaser coupling.

- Protodehalogenation: Optimize base strength (e.g., switch from Et₃N to piperidine) to minimize aryl C-Br bond cleavage .

- Scale-Up Challenges : Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions .

Q. How does the electronic nature of the heptyloxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The heptyloxy group acts as an electron-donating substituent via resonance, increasing electron density on the benzene ring. This:

- Enhances nucleophilic aromatic substitution at the para position.

- Reduces reactivity in electrophilic additions (e.g., halogenation) due to deactivation of the ring.

- Modulates π-conjugation in materials science applications (e.g., liquid crystals), where extended alkoxy chains improve mesophase stability .

Experimental Validation : Compare Hammett substituent constants (σ values) of alkoxy groups to predict reactivity trends .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Stable in neutral to slightly acidic/basic conditions (pH 5–9). Avoid strong acids (e.g., H₂SO₄) to prevent ether cleavage or strong bases (e.g., NaOH) that may hydrolyze the ethynyl group .

- Thermal Stability :

- Decomposition observed >150°C via TGA. Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity : UV exposure induces polymerization of the ethynyl group; use amber glassware for storage .

Q. How can researchers address conflicting biological activity data for this compound derivatives in anticancer assays?

Methodological Answer: Contradictions may stem from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum concentration) .

- Solubility Issues : Use co-solvents (e.g., DMSO:PBS mixtures) to maintain compound solubility without cytotoxicity .

- Metabolic Instability : Perform metabolite profiling (LC-MS/MS) to identify degradation products interfering with activity .

Q. What advanced computational methods are suitable for predicting the mesogenic behavior of this compound in liquid crystal applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model alkyl chain flexibility and intermolecular interactions to predict phase transitions .

- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to assess alignment under electric fields .

- QSPR Models : Correlate alkoxy chain length with clearing temperatures using quantitative structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.